Methyl 2-(3-formylphenyl)propionate

Description

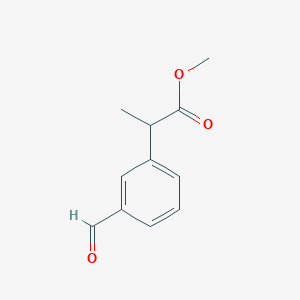

Methyl 2-(3-formylphenyl)propionate is an aromatic ester characterized by a propionate chain esterified to a methyl group and attached to a 3-formyl-substituted phenyl ring. This structure combines the reactivity of an aldehyde group with the stability of an ester, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-(3-formylphenyl)propanoate |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |

InChI Key |

SDUNWWPUHXDVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C=O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Formylphenyl Groups

- 3-(4-Formylphenyl)propanoic acid (CAS 34961-64-3): Structure: Differs in the position of the formyl group (para vs. meta) and the absence of a methyl ester. Applications: Likely used in polymer or coordination chemistry due to its acidic proton.

1-(3-Formylphenyl)propan-2-one (CAS 1804216-32-7) :

Esters with Varied Aromatic Substitutions

- Methyl 2-(3-Benzoylphenyl)propionate (CAS 57872-48-7): Structure: Replaces the formyl group with a benzoyl (C₆H₅CO-) moiety.

- Methyl 3-(2-Thienyl)propionate (CAS 16862-05-8): Structure: Substitutes the phenyl ring with a thiophene (sulfur-containing heterocycle). Properties: The thiophene ring introduces π-electron richness and sulfur-mediated interactions, enhancing solubility in non-polar solvents .

Esters with Functional Group Modifications

- Methyl 2-(4-Amino-3-fluorophenoxy)propionate (CAS 857903-26-5): Structure: Contains an amino and fluorine substituent on the phenyl ring. Reactivity: The electron-withdrawing fluorine and electron-donating amino group create a push-pull effect, increasing stability against oxidation compared to the formyl-substituted compound .

Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate (Compound 15 in ) :

Key Comparative Data

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|

| Methyl 2-(3-formylphenyl)propionate* | ~192.2 (estimated) | Aldehyde, Ester | High aldehyde reactivity; ester hydrolysis susceptibility |

| 3-(4-Formylphenyl)propanoic acid | 178.18 | Carboxylic Acid, Aldehyde | Hydrogen-bonding; acidic proton |

| Methyl 2-(3-benzoylphenyl)propionate | 284.31 | Ketone, Ester | Steric hindrance slows hydrolysis |

| Methyl 3-(2-thienyl)propionate | 170.23 | Thiophene, Ester | Enhanced π-π interactions |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.